molecular formula C23H23FN2O3S B4591685 N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B4591685
M. Wt: 426.5 g/mol
InChI Key: WLQQVPZYWSAGCR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.14134194 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Oxidative Enantioselective α-Fluorination

A study by Li, Wu, and Wang (2014) in "Angewandte Chemie" explored the oxidative enantioselective α-fluorination of simple aliphatic aldehydes, where N-fluorobis(phenyl)sulfonimide served as an oxidant and fluorine source. This process, involving C-F bond formation directly at the α position of simple aliphatic aldehydes, could have implications for the development of fluorinated compounds, including N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (Li, Wu, & Wang, 2014).

2. Pharmacokinetics and Metabolism Studies

Wu et al. (2006) in "Drug Metabolism and Disposition" investigated the pharmacokinetics and metabolism of similar compounds, which could be relevant for understanding the pharmacological behavior of this compound (Wu et al., 2006).

3. Sulfonated Poly(Arylene Ether Sulfone)s for Fuel-Cell Applications

Bae, Miyatake, and Watanabe (2009) in "ACS Applied Materials & Interfaces" synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. This development, using bis(4-fluorophenyl)sulfone, might relate to the applications of compounds like this compound in the field of advanced materials, particularly for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

4. Fluorinated Poly(Ether Sulfone Imide)s

Wang et al. (2014) in "Materials Chemistry and Physics" discussed the synthesis of new fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constant. This study suggests potential applications of fluorinated compounds, similar to this compound, in the development of advanced materials with specific electrical and thermal properties (Wang et al., 2014).

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c24-20-7-4-8-21(17-20)26-23(27)14-11-19-9-12-22(13-10-19)30(28,29)25-16-15-18-5-2-1-3-6-18/h1-10,12-13,17,25H,11,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQQVPZYWSAGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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